molecular formula C20H4F12N2O4 B15342226 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide CAS No. 14796-02-2

4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide

Cat. No.: B15342226
CAS No.: 14796-02-2
M. Wt: 564.2 g/mol
InChI Key: QVTYHQXOLJBYFK-UHFFFAOYSA-N
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Description

4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide is a complex fluorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds between the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The aromatic rings can participate in substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide exerts its effects involves interactions with specific molecular targets. The compound’s fluorinated aromatic rings can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide lies in its combination of multiple tetrafluorophenoxy groups and a carbamoyl group, which confer distinct chemical properties and potential applications. Its high degree of fluorination enhances its thermal stability, chemical resistance, and potential for use in advanced materials and pharmaceuticals.

Properties

CAS No.

14796-02-2

Molecular Formula

C20H4F12N2O4

Molecular Weight

564.2 g/mol

IUPAC Name

4-[4-(4-carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide

InChI

InChI=1S/C20H4F12N2O4/c21-3-1(19(33)35)4(22)8(26)15(7(3)25)37-17-11(29)13(31)18(14(32)12(17)30)38-16-9(27)5(23)2(20(34)36)6(24)10(16)28/h(H2,33,35)(H2,34,36)

InChI Key

QVTYHQXOLJBYFK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)OC3=C(C(=C(C(=C3F)F)C(=O)N)F)F)F)F)F)F)C(=O)N

Origin of Product

United States

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